molecular formula C12H15BrF2O B8166743 4-Bromo-2-(tert-butyl)-1-(2,2-difluoroethoxy)benzene

4-Bromo-2-(tert-butyl)-1-(2,2-difluoroethoxy)benzene

Cat. No.: B8166743
M. Wt: 293.15 g/mol
InChI Key: DWJWRZLNRFSKGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-(tert-butyl)-1-(2,2-difluoroethoxy)benzene is a brominated aromatic compound featuring three distinct substituents:

  • Bromine at position 4 (para to the 2,2-difluoroethoxy group), contributing to electrophilic substitution reactivity.
  • tert-Butyl group at position 2 (meta to bromine), providing steric bulk and electron-donating inductive effects.
  • 2,2-Difluoroethoxy group at position 1 (ortho to bromine), introducing electron-withdrawing fluorine atoms and influencing lipophilicity.

This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric profile, which can modulate reactivity and solubility. Below, we compare it with structurally related benzene derivatives.

Properties

IUPAC Name

4-bromo-2-tert-butyl-1-(2,2-difluoroethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrF2O/c1-12(2,3)9-6-8(13)4-5-10(9)16-7-11(14)15/h4-6,11H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJWRZLNRFSKGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)Br)OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(tert-butyl)-1-(2,2-difluoroethoxy)benzene typically involves multiple steps:

    tert-Butylation: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride (C₄H₉Cl) and a Lewis acid catalyst like aluminum chloride (AlCl₃).

    Difluoroethoxylation: The difluoroethoxy group can be attached through a nucleophilic substitution reaction using 2,2-difluoroethanol (C₂H₄F₂O) and a suitable base such as sodium hydride (NaH).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(tert-butyl)-1-(2,2-difluoroethoxy)benzene can undergo various types of chemical reactions:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

Common Reagents and Conditions

    Substitution: Sodium methoxide (NaOCH₃) in methanol (CH₃OH) can be used for nucleophilic substitution.

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium can be used for oxidation.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) can be used for reduction.

Major Products

    Substitution: 4-Methoxy-2-(tert-butyl)-1-(2,2-difluoroethoxy)benzene.

    Oxidation: 4-Bromo-2-(tert-butyl)-1-(2,2-difluoroethoxy)benzoic acid.

    Reduction: 4-Bromo-2-(tert-butyl)-1-(2,2-difluoroethoxy)cyclohexane.

Scientific Research Applications

4-Bromo-2-(tert-butyl)-1-(2,2-difluoroethoxy)benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(tert-butyl)-1-(2,2-difluoroethoxy)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The difluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key analogs and their substituent effects are summarized in Table 1 .

Table 1: Structural and Electronic Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Electronic Effects
4-Bromo-2-(tert-butyl)-1-(2,2-difluoroethoxy)benzene Br (4), tert-butyl (2), OCH2CF2H (1) C12H14BrF2O 289.14 Steric hindrance (tert-butyl), EWG (F)
1-Bromo-4-(2,2-difluoroethoxy)benzene Br (1), OCH2CF2H (4) C8H7BrF2O 237.04 EWG (F) without steric bulk
2-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)benzene Br (2), CH3 (1), OCH2CF3 (4) C9H8BrF3O 269.1 Stronger EWG (CF3) vs. CF2H, methyl steric
4-Bromo-2-(tert-butyl)-1-(methoxymethoxy)benzene Br (4), tert-butyl (2), OCH2OCH3 (1) C12H17BrO2 273.17 Electron-donating methoxy vs. F-containing
1-Bromo-2-methyl-4-(trifluoromethoxy)benzene Br (1), CH3 (2), OCF3 (4) C8H6BrF3O 261.03 Strong EWG (OCF3), methyl steric effects

Key Observations:

  • Electron-Withdrawing Groups (EWG) : The 2,2-difluoroethoxy group (OCH2CF2H) is less electron-withdrawing than trifluoroethoxy (OCH2CF3) or trifluoromethoxy (OCF3) , impacting resonance stabilization and reaction rates.
  • Lipophilicity: Fluorinated alkoxy groups (e.g., OCH2CF2H) enhance lipophilicity compared to non-fluorinated analogs (e.g., methoxymethoxy in ), influencing membrane permeability in drug design.

Physicochemical Properties

  • Solubility: The tert-butyl group improves solubility in non-polar solvents compared to linear alkyl chains (e.g., ethyl in ).
  • Melting Points: Fluorinated compounds (e.g., ) generally exhibit lower melting points than non-fluorinated analogs due to reduced crystallinity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.